Cas no 881-03-8 (2-Methyl-1-nitronaphthalene)

2-Methyl-1-nitronaphthalene is a nitrated aromatic compound derived from naphthalene, featuring a methyl group at the 2-position and a nitro group at the 1-position. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for the preparation of dyes, pharmaceuticals, and agrochemicals. Its electron-withdrawing nitro group enhances electrophilic substitution reactions, while the methyl group can influence regioselectivity. The compound exhibits moderate stability under standard conditions, though it should be handled with care due to potential sensitivity to heat and shock. Its well-defined chemical properties facilitate controlled functionalization in complex synthetic pathways.
2-Methyl-1-nitronaphthalene structure
2-Methyl-1-nitronaphthalene structure
Product Name:2-Methyl-1-nitronaphthalene
CAS No:881-03-8
MF:C11H9NO2
MW:187.194662809372
MDL:MFCD00003914
CID:40184
PubChem ID:13432
Update Time:2025-06-08

2-Methyl-1-nitronaphthalene Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-1-nitronaphthalene
    • 2-Methyl-1-Nitrophthalene
    • Naphthalene, 2-methyl-1-nitro-
    • 1-NITRO-2-METHYLNAPHTHALENE
    • 1-Nitro-2-methyl-naphthaline
    • 2-methyl-1-nitro-naphthalene
    • 2-Methyl-1-nitro-naphthaline
    • Naphthalene,2-Methyl-1-nitro
    • 0IG2R1R9F7
    • IZNWACYOILBFEG-UHFFFAOYSA-N
    • NSC7516
    • methylnitronaphthalene
    • PubChem11253
    • DSSTox_CID_5761
    • Naphthalene, 2-methylnitro-
    • DSSTox_RID_77913
    • DSSTox_GSID_25761
    • 2-methyl-1-nitro-naphthalen
    • 2-Methyl-1-nitronaphthalene (ACI)
    • NSC 7516
    • 2-Methyl-1-nitronaphthalene, 99%
    • CCRIS 4680
    • CAS-881-03-8
    • M0376
    • NCGC00091186-02
    • DTXSID2025761
    • AKOS005095886
    • DTXCID105761
    • EINECS 212-917-5
    • NCGC00257728-01
    • SCHEMBL1710125
    • SY013154
    • EN300-133716
    • CHEMBL1452824
    • Tox21_200174
    • 881-03-8
    • UNII-0IG2R1R9F7
    • DB-021318
    • D70317
    • MFCD00003914
    • NS00039239
    • NITRO-2-METHYLNAPHTHALENE, 1-
    • 92538-34-6
    • Q27236823
    • NCGC00091186-01
    • NSC-7516
    • BRN 1954310
    • 6L-048
    • CS-W016859
    • MDL: MFCD00003914
    • Inchi: 1S/C11H9NO2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3
    • InChI Key: IZNWACYOILBFEG-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(C)=CC=C2C=1C=CC=C2)=O
    • BRN: 1954310

Computed Properties

  • Exact Mass: 187.06300
  • Monoisotopic Mass: 187.063329
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.4
  • Topological Polar Surface Area: 45.8

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.1963 (rough estimate)
  • Melting Point: 80.0 to 83.0 deg-C
  • Boiling Point: 188°C/20mmHg(lit.)
  • Flash Point: 150.4 °C
  • Refractive Index: 1.4900 (estimate)
  • PSA: 45.82000
  • LogP: 3.57960
  • Solubility: Not determined

2-Methyl-1-nitronaphthalene Security Information

2-Methyl-1-nitronaphthalene Customs Data

  • HS CODE:2904209090
  • Customs Data:

    China Customs Code:

    2904209090

    Overview:

    2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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2-Methyl-1-nitronaphthalene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Dimethylformamide ,  Tetrahydrofuran ;  30 min, -40 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Alkylation of Nitroarenes via Vicarious Nucleophilic Substitution - Experimental and DFT Mechanistic Studies
Antoniak, Damian; Paluba, Bartosz; Basak, Tymoteusz ; Blaziak, Kacper; Barbasiewicz, Michal, Chemistry - A European Journal, 2022, 28(46),

Production Method 2

Reaction Conditions
1.1 Solvents: Acetic acid ;  rt → 10 °C
1.2 Reagents: Nitric acid Solvents: Water ;  10 °C; 2 h, 10 °C
Reference
New types of very efficient photolabile protecting groups based upon the [2-(2-nitrophenyl)propoxy]carbonyl (NPPOC) moiety
Buehler, Sigrid; Lagoja, Irene; Giegrich, Heiner; Stengele, Klaus-Peter; Pfleiderer, Wolfgang, Helvetica Chimica Acta, 2004, 87(3), 620-659

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  30 min, -40 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Corey-Chaykovsky Cyclopropanation of Nitronaphthalenes: Access to Benzonorcaradienes and Related Systems
Antoniak, Damian; Barbasiewicz, Michal, Organic Letters, 2019, 21(23), 9320-9325

Production Method 4

Reaction Conditions
1.1 Reagents: Fuming nitric acid Solvents: Acetic acid ,  Water ;  0 °C; 2 h, cooled
Reference
Mechanistic Insights into Allosteric Structure-Function Relationships at the M1 Muscarinic Acetylcholine Receptor
Abdul-Ridha, Alaa; Lane, J. Robert; Mistry, Shailesh N.; Lopez, Laura; Sexton, Patrick M.; et al, Journal of Biological Chemistry, 2014, 289(48), 33701-33711

Production Method 5

Reaction Conditions
1.1 Reagents: Acetic acid ,  Nitric acid ;  10 °C → rt
Reference
A novel bis-triazole scaffold accessed via two tandem [3 + 2] cycloaddition events including an uncatalyzed, room temperature azide-alkyne click reaction
Malkova, Ksenia; Bubyrev, Andrey; Krivovicheva, Vasilisa; Dar'in, Dmitry; Bunev, Alexander ; et al, Beilstein Journal of Organic Chemistry, 2022, 18, 1636-1641

Production Method 6

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Acetic acid
Reference
Synthesis of 1,4-sulfur-containing derivatives of 2-methylnaphthalene
Andreeva, M. A.; Budyak, E. V.; Perevalov, V. P.; Rodionov, V. Ya.; Stepanov, B. I.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 1978, 21(1), 140-1

Production Method 7

Reaction Conditions
Reference
4-Amino-2-methyl-1-naphthalenesulfonic acid
Fierz-David, Hans E.; Mannhart, Emil, Helvetica Chimica Acta, 1937, 20, 1024-40

Production Method 8

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Indium triflate Solvents: Water ;  4 h, rt; 20 h, 60 °C
Reference
Indium triflate as a recyclable catalyst for the nitration of aromatic compounds without a halogenated solvent
Yin, Wan-Po; Shi, Min, Journal of Chemical Research, 2006, (9), 549-551

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sulfonyl fluoride Solvents: 1,4-Dioxane ;  1 h, rt
1.2 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: 1,4-Dioxane ;  2 h, 120 °C
1.3 Reagents: Water
Reference
A late-stage functionalization tool: sulfonyl fluoride mediated deoxymethylation of phenols
Zhang, Guofu; Guan, Chenfei; Han, Linjun; Zhao, Yiyong; Ding, Chengrong, Organic & Biomolecular Chemistry, 2022, 20(38), 7640-7644

Production Method 10

Reaction Conditions
1.1 Reagents: Bismuth subnitrate Catalysts: Thionyl chloride Solvents: Dichloromethane ;  2 h, rt
Reference
Selective nitration of aromatic compounds with bismuth subnitrate and thionyl chloride
Muathen, Hussni A., Molecules, 2003, 8(7), 593-598

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sodium chloride ,  Nitric acid Catalysts: (Perfluoro-o-phenylene)mercury cyclic trimer Solvents: Benzene ,  Nitrobenzene ,  Water ;  6 h, 21 °C
Reference
Cyclic trimeric perfluoro-o-phenylenemercury: a highly efficient phase transfer catalyst for nitration of aromatic substrates with dilute nitric acid
Zaraisky, A. P.; Kachurin, O. I.; Velichko, L. I.; Tikhonova, I. A.; Furin, G. G.; et al, Journal of Molecular Catalysis A: Chemical, 2005, 231(1-2), 103-111

Production Method 12

Reaction Conditions
1.1 Solvents: Acetonitrile
Reference
Charge-transfer nitration of naphthalene and the methylnaphthalenes. Part 1. Direct comparison with electrophilic aromatic nitrations
Sankararaman, S.; Kochi, J. K., Journal of the Chemical Society, 1991, (1), 1-12

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  rt → -20 °C
1.2 Solvents: Tetrahydrofuran ;  7 min, -20 - -10 °C; 1 h, -10 - 0 °C
1.3 Solvents: Water ;  overnight
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
1.5 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, 50 °C
Reference
Selective Ortho Methylation of Nitroheteroaryls by Vicarious Nucleophilic Substitution
Achmatowicz, Michal; Thiel, Oliver R.; Gorins, Gilles; Goldstein, Corinne; Affouard, Caroline; et al, Journal of Organic Chemistry, 2008, 73(17), 6793-6799

Production Method 14

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Acetic acid
Reference
Novel functionalized indigo derivatives for organic electronics
Klimovich, Irina V. ; Zhilenkov, Alexander V.; Kuznetsova, Lidiya I.; Frolova, Lubov A.; Yamilova, Olga R.; et al, Dyes and Pigments, 2021, 186,

Production Method 15

Reaction Conditions
1.1 Reagents: Magnesium chloride Solvents: Dimethylformamide
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Synthesis of 2,1-benzisoxazole derivatives from nitroarenes and CH acids in aprotic media
Wrobel, Z., Polish Journal of Chemistry, 1998, 72(11), 2384-2388

Production Method 16

Reaction Conditions
1.1 Solvents: Acetic anhydride
Reference
Synthesis of new heterocycles: condensation of 2-methyl-4H-naphth[1,2-d][1,3]oxazin-4-one with Schiff bases and formation of 3-aryl-2-styrylbenzo[h]quinazolin-4(3H)-ones
Reddy, Mandala Satyanarayana; Ratnam, Chengalvala Venkata, Bulletin of the Chemical Society of Japan, 1985, 58(8), 2449-50

2-Methyl-1-nitronaphthalene Raw materials

2-Methyl-1-nitronaphthalene Preparation Products

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(CAS:881-03-8)2-Methyl-1-nitronaphthalene
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Quantity:250g/25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:56
Price ($):500.0/221.0/745.0
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Amadis Chemical Company Limited
(CAS:881-03-8)2-Methyl-1-nitronaphthalene
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Purity:99%/99%/99%
Quantity:250g/25g/100g
Price ($):500.0/221.0/745.0
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